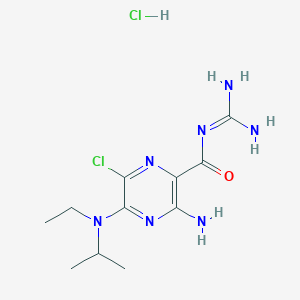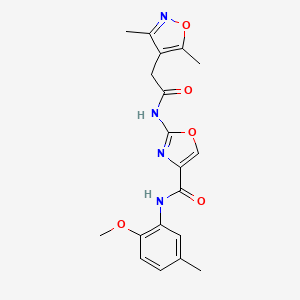![molecular formula C19H20BrClN2O B2775876 1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 2359672-85-6](/img/structure/B2775876.png)
1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C19H20BrClN2O and its molecular weight is 407.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- The synthesis and redox behavior of various halides, including those related to tertiary amines and phosphines, have been explored, showing the potential for creating polymers and metal-metal bonded dimers, which could have implications for materials science and catalysis (Glicksman & Walton, 1976).
- Research into the synthesis of imidazo[1,2-a]pyrimidine compounds has led to the development of new chemical entities with potential biological activities, indicating the versatility of these structures in medicinal chemistry (Liu, 2013).
Antineoplastic Agents
- Studies on the synthesis of antineoplastic agents based on the imidazo[2,1-a]pyridine structure have shown high antitumor potential, demonstrating the relevance of such compounds in cancer research (Potikha & Brovarets, 2020).
Biological Applications
- The synthesis and characterization of rhenium(I) organometallic compounds have revealed their interaction with DNA and cytotoxicity against cancer cells, providing insights into their potential as chemotherapeutic agents (Varma et al., 2020).
Methodological Advances
- A new method for the annelation of a pyridine ring on derivatives of imidazole and benzimidazole has been developed, illustrating the synthetic versatility of these heterocycles in organic chemistry (Potikha et al., 2010).
Safety and Hazards
Orientations Futures
Given the lack of specific information about this compound in the literature, future research could focus on elucidating its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially uncover new applications for this compound in fields such as medicinal chemistry .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridines, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These compounds have shown high antitumor potential on human cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown. This could lead to changes in cellular processes, such as cell proliferation or apoptosis, particularly in the context of cancer cells .
Result of Action
The compound has shown high antitumor potential on 60 human cancer cell lines . This suggests that the result of the compound’s action is the inhibition of cancer cell proliferation, which could potentially lead to the reduction of tumor size and the prevention of cancer progression.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN2O.BrH/c20-16-9-11-17(12-10-16)21-14-19(23,15-6-2-1-3-7-15)22-13-5-4-8-18(21)22;/h1-3,6-7,9-12,23H,4-5,8,13-14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFJKGRYRVLNSX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2775798.png)

![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)

![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)

![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)

